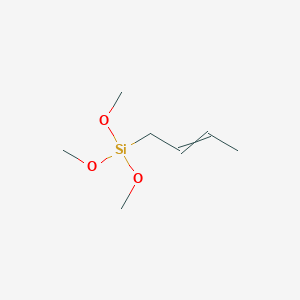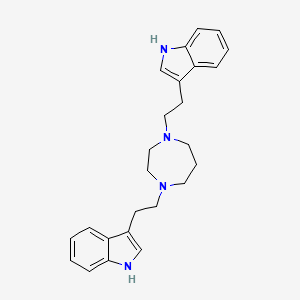
Cyclopentasilane, chlorononamethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentasilane, chlorononamethyl- is a silicon-based compound with the chemical formula Si5H10. It is a cyclic compound consisting of five silicon atoms arranged in a pentagonal ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclopentasilane, chlorononamethyl- can be synthesized through a series of reactions involving silicon-based precursors. One common method involves the reaction of diphenyldichlorosilane with lithium to form decaphenylcyclopentasilane. This intermediate is then reacted with aluminum chloride in benzene, catalyzed by hydrogen chloride, to yield decachlorocyclopentasilane. Finally, the chlorine atoms are replaced by hydrogen using lithium aluminum hydride .
Industrial Production Methods
In industrial settings, cyclopentasilane, chlorononamethyl- can be produced through thermal decomposition of cyclopentasilane at temperatures between 350-400°C. This process converts cyclopentasilane into amorphous silicon films, which can be used in various applications .
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopentasilane, chlorononamethyl- undergoes several types of chemical reactions, including:
Oxidation: Reacts with oxygen to form silicon oxides.
Reduction: Can be reduced to form various silicon hydrides.
Substitution: Chlorine atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Typically involves exposure to oxygen or air at elevated temperatures.
Reduction: Commonly uses reducing agents such as lithium aluminum hydride.
Substitution: Reactions often involve nucleophiles that can replace chlorine atoms.
Major Products Formed
Oxidation: Silicon oxides.
Reduction: Silicon hydrides.
Substitution: Various substituted silanes depending on the nucleophile used.
Applications De Recherche Scientifique
Cyclopentasilane, chlorononamethyl- has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other silicon-based compounds.
Medicine: Investigated for use in drug delivery systems due to its unique chemical properties.
Industry: Used in the production of high-quality silicon films for electronics and solar cells.
Mécanisme D'action
The mechanism of action of cyclopentasilane, chlorononamethyl- involves its ability to undergo various chemical reactions due to the presence of reactive silicon-silicon bonds. These bonds can participate in oxidation, reduction, and substitution reactions, allowing the compound to interact with different molecular targets and pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexasilane: Another cyclic silicon compound with six silicon atoms.
Tetrasilane: A linear silicon compound with four silicon atoms.
Polysilicon: A polymeric form of silicon used in various electronic applications.
Uniqueness
Cyclopentasilane, chlorononamethyl- is unique due to its cyclic structure, which imparts distinct electronic properties compared to linear or polymeric silicon compounds. This cyclic structure affects its conductance and reactivity, making it suitable for specific applications in electronics and materials science .
Propriétés
Numéro CAS |
23118-89-0 |
|---|---|
Formule moléculaire |
C9H27ClSi5 |
Poids moléculaire |
311.19 g/mol |
Nom IUPAC |
1-chloro-1,2,2,3,3,4,4,5,5-nonamethylpentasilolane |
InChI |
InChI=1S/C9H27ClSi5/c1-11(2)12(3,4)14(7,8)15(9,10)13(11,5)6/h1-9H3 |
Clé InChI |
AVPFGBJMBKWIST-UHFFFAOYSA-N |
SMILES canonique |
C[Si]1([Si]([Si]([Si]([Si]1(C)C)(C)Cl)(C)C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


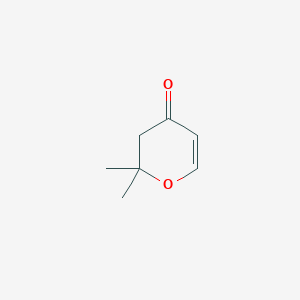
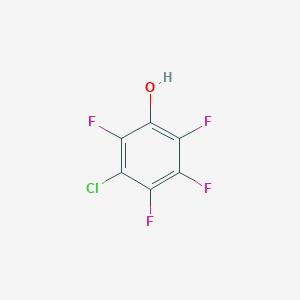
![3-Ethenyl-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B14711835.png)
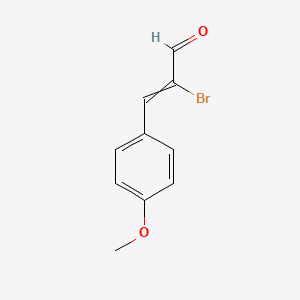
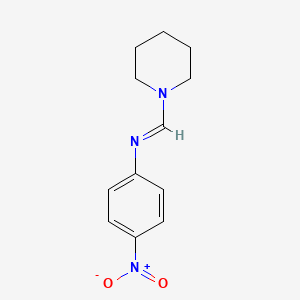

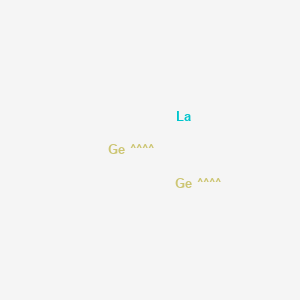
![2-Methyl-3-[2-methyl-5-(propan-2-yl)phenyl]propanal](/img/structure/B14711855.png)
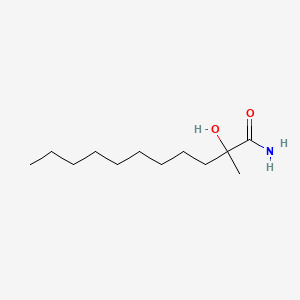

![Methyltris[(prop-2-en-1-yl)oxy]silane](/img/structure/B14711870.png)
